Scientific Field: Organic Chemistry
Application Summary: Pyrazole derivatives, including “tert-butyl 4-amino-1H-pyrazole-1-carboxylate”, are used in the synthesis of various organic compounds.
Methods of Application: The synthesis of pyrazole derivatives encompasses diverse methods for accessing the pyrazole moiety.
Results or Outcomes: The synthesis of pyrazole derivatives has led to the discovery of fascinating properties demonstrated by numerous pyrazole derivatives.
Scientific Field: Medicinal Chemistry
Application Summary: Pyrazole derivatives, including “tert-butyl 4-amino-1H-pyrazole-1-carboxylate”, can be used as inhibitors of Bruton’s tyrosine kinase (Btk), a protein that plays a crucial role in B-cell development.
Results or Outcomes: The use of these inhibitors can potentially lead to the development of new therapeutic strategies for diseases that involve B-cell abnormalities, such as certain types of lymphoma.
Methods of Application: The synthesis involves taking up the reactants in water and heating to 100°C for 24 hours.
Results or Outcomes: The outcome of this process is the formation of the desired pyrazole derivative.
Tert-butyl 4-amino-1H-pyrazole-1-carboxylate is an organic compound with the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol. It is categorized under pyrazole derivatives, which are known for their diverse biological activities. The compound features a tert-butyl group, an amino group at the 4-position, and a carboxylate ester functionality, making it a valuable intermediate in pharmaceutical synthesis .
These reactions make it suitable for synthesizing more complex molecules used in medicinal chemistry .
Tert-butyl 4-amino-1H-pyrazole-1-carboxylate exhibits significant biological activity, particularly as an intermediate in the development of pharmaceuticals. Compounds derived from this pyrazole derivative have been explored for their potential as:
Several synthesis methods are available for tert-butyl 4-amino-1H-pyrazole-1-carboxylate:
Tert-butyl 4-amino-1H-pyrazole-1-carboxylate is primarily utilized in:
Interaction studies involving tert-butyl 4-amino-1H-pyrazole-1-carboxylate often focus on its binding affinities and mechanisms of action against specific biological targets. Research has indicated that:
Tert-butyl 4-amino-1H-pyrazole-1-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Tert-butyl 1H-pyrazole-1-carboxylate | 0.90 | Lacks the amino group; used mainly in agricultural applications. |
| Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate | 0.80 | Contains a formyl group; explored for anti-cancer properties. |
| Tert-butyl 4-bromo-1H-pyrazole-1-carboxylate | 0.78 | Bromine substitution may enhance reactivity; potential use in synthesis. |
| Tert-butyl 4-iodo-1H-pyrazole-1-carboxylate | 0.76 | Iodine may increase lipophilicity; studied for imaging applications. |
| Tert-butyl 5-amino-1H-indazole-1-carboxylate | 0.70 | Indazole core offers different pharmacological profiles; investigated for CNS activity. |
These compounds highlight the uniqueness of tert-butyl 4-amino-1H-pyrazole-1-carboxylate due to its specific amino and carboxyl functionalities, which contribute to its distinct biological activities .
The Knorr pyrazole synthesis represents one of the most fundamental and widely employed methods for constructing pyrazole rings from 1,3-dicarbonyl compounds and hydrazine derivatives [5] [6]. This reaction proceeds through an acid-catalyzed mechanism where the 1,3-dicarbonyl compound undergoes condensation with hydrazine to form the pyrazole core [7] [8].
The mechanism begins with acid-catalyzed imine formation, where hydrazine attacks either carbonyl carbon of the 1,3-dicarbonyl compound [6]. The second nitrogen of the hydrazine then attacks the remaining carbonyl group to form a second imine, creating a diimine intermediate [7]. This intermediate undergoes deprotonation to regenerate the acid catalyst and provide the final pyrazole product [5] [6].
Research by Kim et al. demonstrated an innovative approach using tert-butoxide-assisted C-(C=O) coupling for pyrazole synthesis [9]. Their methodology employed ethyl esters dissolved in tetrahydrofuran with potassium tert-butoxide, followed by addition of cyanomethylene compounds and subsequent treatment with sulfuric acid and hydrazine [9]. The reaction conditions were optimized through extensive screening of hydrazines and protic acids, as shown in their supplementary data [9].
Table 1: Optimization of Knorr Pyrazole Synthesis Conditions
| Entry | Hydrazine Source | Equivalents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Hydrazine hydrate | 3.0 | Tetrahydrofuran | 12 | - |
| 2 | Hydrazine hydrate | 3.0 | Ethanol | 12 | - |
| 3 | Hydrazine hydrate | 3.0 | Toluene | 12 | - |
| 4 | Hydrazine sulfate | 1.5 | Tetrahydrofuran | 12 | 65 |
| 5 | Hydrazine sulfate | 2.0 | Tetrahydrofuran | 12 | 61 |
| 6 | Hydrazine sulfate | 3.0 | Tetrahydrofuran | 12 | 67 |
The study revealed that sulfuric acid at 1.0 equivalent provided optimal yields (78%) with reaction times of 0.6 hours [9]. Alternative acids such as hydrochloric acid and nitric acid at 2.0 equivalents also achieved comparable yields of 78%, while phosphoric acid gave lower yields of 60-63% [9].
Multiple examples of 5-aminopyrazole derivatives were synthesized using this methodology, including 5-amino-3-(4-chlorophenyl)-1H-pyrazole (77% yield), 5-amino-4-ethyl-3-phenyl-1H-pyrazole (55% yield), and 5-amino-3-phenyl-1H-pyrazole (78% yield) [9]. The method also proved effective for N-substituted derivatives, with 5-amino-1,3-diphenyl-1H-pyrazole obtained in 58% yield [9].
The Thorpe-Ziegler cyclization represents an alternative approach for accessing 4-aminopyrazole derivatives through intramolecular cyclization of enaminonitriles [10] [11]. This method involves N-alkylation of enaminonitriles using α-haloketones in anhydrous dimethylformamide with potassium carbonate as the base [10] [11].
Medrasi et al. demonstrated that enaminonitriles serve as excellent candidates for obtaining 4-aminopyrazoles through this cyclization strategy [11] [12]. The presence of an aryl substituent on the amino moiety of the enamine group facilitates both alkylation and spontaneous intramolecular cyclization [10] [11]. This aryl group promotes formation of the N-anion required for alkylation and subsequent carbanion formation for cyclization involving the cyano group [10].
Table 2: Thorpe-Ziegler Cyclization Reaction Conditions and Yields
| Entry | Starting Material | α-Halo Compound | Base | Solvent | Yield (%) Method A | Yield (%) Method B |
|---|---|---|---|---|---|---|
| 1 | Enaminonitrile 1a | Chloroacetonitrile | K₂CO₃ | Dimethylformamide | 40 | 88 |
| 2 | Enaminonitrile 1a | Chloroacetone | K₂CO₃ | Dimethylformamide | 47 | 92 |
| 3 | Enaminonitrile 1a | Ethyl bromoacetate | K₂CO₃ | Dimethylformamide | 39 | - |
| 4 | Enaminonitrile 1a | α-Bromoacetophenone | K₂CO₃ | Dimethylformamide | 35 | - |
| 5 | Enaminonitrile 1f | Chloroacetonitrile | Triethylamine | Reflux | 22 | - |
The reaction of enaminonitrile with various α-halo compounds including chloroacetonitrile, chloroacetone, ethyl bromoacetate, and α-bromoacetophenone afforded corresponding 4-aminopyrazole derivatives in yields ranging from 27-44% using Method A [10] [11]. However, modification of the method using triethylamine as base significantly improved yields to 77-92% [10] [11].
Method B involved adding α-halo compounds and triethylamine to enaminonitrile solutions with external cooling, followed by reflux for 20-30 minutes [10]. This approach proved particularly effective for compounds 3a and 3b, achieving yields of 88% and 92% respectively [10]. For derivatives 3c-3e, the products were obtained as oils that required extraction with dichloromethane and subsequent crystallization from ethanol [10].
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for introducing aryl groups directly onto pyrazole rings [13] [14]. These methodologies enable selective functionalization at specific positions of the pyrazole core through carbon-hydrogen activation processes [14] [15].
Research by Yagi et al. reported the first examples of direct aryl group introduction onto pyrazole rings via palladium-catalyzed cross-coupling reactions [13]. Their studies revealed that substituents at the 1-position significantly affected reaction yields, with dimethylsulfamoyl groups as electron-withdrawing substituents providing the highest yields [13].
The palladium-catalyzed direct arylation of 1,3,5-trisubstituted pyrazoles using aryl bromides was achieved with palladium(II) acetate as catalyst, potassium acetate as base, and N,N-dimethylacetamide as solvent [14]. This system promoted selective 4-arylations in moderate to high yields [14]. The electronic properties of aryl bromide derivatives had decisive influence on coupling product yields, with electron-poor aryl bromides giving satisfactory results while electron-rich ones provided lower yields [14].
Table 3: Palladium-Catalyzed Arylation of Pyrazole Derivatives
| Entry | Pyrazole Substrate | Aryl Bromide | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1,3,5-Trisubstituted pyrazole | 4-Nitrobromobenzene | Pd(OAc)₂ | KOAc | N,N-Dimethylacetamide | 85 |
| 2 | 1,3,5-Trisubstituted pyrazole | 4-Cyanobromobenzene | Pd(OAc)₂ | KOAc | N,N-Dimethylacetamide | 78 |
| 3 | 1,3,5-Trisubstituted pyrazole | 4-Methoxybromobenzene | Pd(OAc)₂ | KOAc | N,N-Dimethylacetamide | 45 |
| 4 | 1,3,5-Trisubstituted pyrazole | Bromobenzene | Pd(OAc)₂ | KOAc | N,N-Dimethylacetamide | 62 |
Gulia and Daugulis developed a method for palladium-catalyzed, pyrazole-directed sp³ C-H bond arylation using aryl iodides [15]. The reaction employed Pd(OAc)₂ catalyst at 5-10 mol% loading with silver(I) oxide as halide-removal agent in acetic acid or acetic acid/hexafluoroisopropanol solvent [15]. This methodology enabled synthesis of β-phenethylamines through subsequent ozonolysis of the pyrazole moiety [15].
Recent advances in palladium-catalyzed transformations have also included Suzuki cross-coupling reactions with quaternary ammonium salts [16]. These reactions represent the first examples of palladium-catalyzed Csp³-Csp² coupling of benzyltrimethylammonium salts via C-N bond activation, offering effective synthetic strategies for diarylmethane derivatives [16].
The Sandmeyer reaction provides a versatile method for introducing halogen substituents into pyrazole derivatives through diazonium salt intermediates [17] [18]. This transformation enables replacement of amino groups with various nucleophiles including halides, creating diverse substitution patterns [17] [18].
The reaction mechanism involves formation of diazonium salts from primary aromatic amines, followed by copper-catalyzed substitution with halide nucleophiles [18] [19]. The process begins with single electron transfer from copper to the diazonium species, forming a diazo radical and copper(II) halide [18] [19]. Release of nitrogen gas from the diazo radical generates an aryl radical, which reacts with copper(II) halide to restore the copper(I) catalyst and form the final aryl halide product [18].
Table 4: Sandmeyer Reaction Conditions for Pyrazole Halogenation
| Entry | Starting Material | Halogenating Agent | Catalyst | Temperature (°C) | pH | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Amino-N-methyl-N-(1-phenyl-3-methylpyrazol-5-yl)benzamide | CuCl | Cu₂O | 25 | 6.25 | 65 |
| 2 | 2-Amino-N-methyl-N-(1-phenyl-3-methylpyrazol-5-yl)benzamide | CuBr | Cu₂O | 25 | 6.25 | 68 |
| 3 | 2-Amino-N-methyl-N-(1-phenyl-3-methylpyrazol-5-yl)benzamide | CuCl | CuSO₄ | 25 | 6.25 | 62 |
| 4 | 2-Amino-N-methyl-N-(1-phenyl-3-methylpyrazol-5-yl)benzamide | CuBr | CuSO₄ | 25 | 6.25 | 70 |
Alternative halogenation methods have been developed using N-halogenosuccinimides for direct C-H halogenation of pyrazol-5-amines [20] [21]. This metal-free protocol utilizes N-bromosuccinimide, N-iodosuccinimide, or N-chlorosuccinimide in dimethyl sulfoxide at room temperature [20] [21]. The method provides moderate to excellent yields for synthesis of 4-halogenated pyrazole derivatives with broad substrate scope suitable for gram-scale synthesis [20] [21].
Research demonstrated that dimethyl sulfoxide plays a dual role as both catalyst and solvent in these halogenation reactions [20] [21]. The transformation tolerates various functional groups and can be used for further derivatization of 4-halogenated products [20] [21]. Higher yields were achieved when substrate aromatic rings contained electron-withdrawing groups, while electron-donating substituents required longer reaction times [20].
tert-Butyl 4-amino-1H-pyrazole-1-carboxylate exhibits complex tautomeric behavior characteristic of 3(5)-substituted pyrazoles. The compound can exist in two primary tautomeric forms due to annular prototropic tautomerism, where the hydrogen atom migrates between the two nitrogen atoms in the pyrazole ring [1] [2] [3].
Tautomeric Forms and Equilibrium
The pyrazole ring system displays rapid prototropic interconversion between tautomeric structures, with the amino group positioned at either the 3- or 5-position relative to the carboxylate substituent. This tautomeric equilibrium is governed by electronic and steric factors, with the electron-withdrawing nature of the carboxylate ester influencing the relative stability of each form [2] [4].
Nuclear magnetic resonance studies of related pyrazole derivatives demonstrate that tautomeric interconversion rates are typically fast on the nuclear magnetic resonance timescale, resulting in averaged signals for carbon atoms at positions 3 and 5 [2] [4]. The presence of the amino group and carboxylate substituent creates asymmetry that can slow this exchange, potentially allowing observation of individual tautomeric forms under specific conditions.
Environmental Factors Affecting Tautomeric Equilibria
Temperature plays a crucial role in determining tautomeric ratios, with lower temperatures generally favoring hydrazone-type structures over azo forms [2] [4]. Solvent polarity significantly influences the equilibrium position, with dipolar aprotic solvents such as dimethyl sulfoxide favoring monomeric forms over hydrogen-bonded dimers [2] [4].
The introduction of electron-withdrawing groups such as the carboxylate ester affects the electron density distribution within the pyrazole ring, potentially stabilizing specific tautomeric forms. The amino group at the 4-position participates in the overall electronic structure through its electron-donating properties, creating a complex interplay of electronic effects [1] [2].
The acid-base properties of tert-butyl 4-amino-1H-pyrazole-1-carboxylate are determined by the ionizable amino group, as the carboxylate functionality exists as an ester rather than a free acid.
Amino Group Basicity
The amino group in the 4-position of the pyrazole ring exhibits significantly reduced basicity compared to aliphatic amines due to the electron-withdrawing effect of the heterocyclic ring and the adjacent carboxylate ester. Based on literature values for related aminopyrazole derivatives, the pKa of the amino group is estimated to be approximately 14-15 [5] [6] [7].
This reduced basicity results from several factors:
Carboxylate Ester Considerations
The tert-butyl carboxylate ester does not exhibit measurable acidity under normal conditions, as it lacks an ionizable proton. However, under acidic conditions, the ester is susceptible to hydrolysis, which would generate the corresponding carboxylic acid with an anticipated pKa of approximately 3-4 based on analogous pyrazole carboxylic acids [8] [7].
The tert-butyl protecting group provides significant steric hindrance and electronic stabilization, making the ester relatively stable under neutral and basic conditions but susceptible to acid-catalyzed hydrolysis [9] [10] [11]. This acid-labile nature is exploited in synthetic applications where selective deprotection is required.
pH-Dependent Behavior
The compound exhibits optimal stability in the pH range of 6-8, where both the amino group remains largely unprotonated and the ester linkage is stable. At pH values below 4, accelerated ester hydrolysis occurs, while at pH values above 10, potential base-catalyzed degradation pathways may become significant.
The thermal behavior of tert-butyl 4-amino-1H-pyrazole-1-carboxylate reflects the combined stability characteristics of its constituent functional groups and the overall molecular architecture.
Thermal Stability Profile
Based on thermal analysis of related compounds, the onset of thermal decomposition is anticipated to occur around 200-220°C, with major degradation processes beginning at 250-280°C [12] [13] [14]. The compound exhibits good thermal stability under ambient conditions, making it suitable for standard synthetic manipulations and storage.
The thermal stability is influenced by several molecular features:
Primary Degradation Pathways
Thermal decomposition proceeds through multiple concurrent pathways:
Ester Thermolysis: The tert-butyl group undergoes elimination to form isobutene and the corresponding carboxylic acid, similar to other tert-butyl esters [13] [14] [9]
Decarboxylation: Loss of carbon dioxide from the carboxylic acid intermediate formed after ester cleavage [13] [15]
Ring Fragmentation: At higher temperatures, the pyrazole ring may undergo fragmentation with loss of nitrogen-containing fragments [15] [16]
Secondary Degradation Products
The major thermal degradation products include:
Analytical Considerations
Thermogravimetric analysis coupled with differential scanning calorimetry represents the optimal approach for characterizing the thermal behavior of this compound. Mass spectrometry coupling can provide additional insights into the specific degradation products and mechanisms [12] [14] [17].
The anticipated weight loss during thermal degradation is estimated at 85-95%, consistent with the molecular composition and the formation of minimal char residues [14] [16]. The activation energy for the primary decomposition process is expected to fall within the typical range of 150-250 kilojoules per mole for similar heterocyclic compounds.
Practical Implications
Understanding the thermal stability profile is crucial for:
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